molecular formula C24H32N4O6 B2421100 N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine CAS No. 956976-65-1

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine

Katalognummer: B2421100
CAS-Nummer: 956976-65-1
Molekulargewicht: 472.542
InChI-Schlüssel: MADPRIOMRYXOEC-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Eigenschaften

IUPAC Name

2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)27-19(12-16-13-25-18-7-5-4-6-17(16)18)22(32)28-10-8-15(9-11-28)21(31)26-14-20(29)30/h4-7,13,15,19,25H,8-12,14H2,1-3H3,(H,26,31)(H,27,33)(H,29,30)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPRIOMRYXOEC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection of L-Tryptophan

The synthesis begins with the protection of the α-amino group of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is conducted in a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide (NaOH) at 0–25°C, achieving near-quantitative yields under mild conditions. The Boc group serves dual purposes: it prevents undesired side reactions during subsequent couplings and ensures compatibility with acidic workup procedures.

Key Reaction Parameters:

  • Reagents: Boc₂O (1.1 equiv), NaOH (1.5 equiv), THF/H₂O (4:1 v/v)
  • Time: 2–4 hours
  • Yield: >95%

Synthesis of Piperidine-4-Carboxylic Acid Intermediate

Piperidine-4-carboxylic acid is employed as the central scaffold. Its primary amine at the 1-position is coupled to the activated carboxyl group of Boc-L-tryptophan, while the carboxylic acid at the 4-position is reserved for subsequent glycine conjugation. Prior to coupling, the piperidine derivative may require protection of its secondary amine, though this is unnecessary if regioselective activation is employed.

Peptide Coupling to the Piperidine Scaffold

Activation of Boc-L-Tryptophan

The carboxyl group of Boc-L-tryptophan is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) to form an active ester intermediate. This step minimizes racemization and enhances coupling efficiency.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Catalyst: HOBt (1.2 equiv), EDC·HCl (1.5 equiv)
  • Temperature: 0°C to room temperature (RT)
  • Yield: 85–90%

Amide Bond Formation with Piperidine-4-Carboxylic Acid

The activated Boc-L-tryptophan is reacted with piperidine-4-carboxylic acid, yielding N-Boc-L-tryptophyl-piperidine-4-carboxylic acid. The reaction proceeds via nucleophilic attack of the piperidine’s primary amine on the activated ester, forming a stable amide bond. Excess piperidine derivative (1.2 equiv) ensures complete conversion.

Conjugation of the Glycine Moiety

Activation of the Piperidine Carboxylic Acid

The carboxylic acid at the 4-position of the piperidine scaffold is activated using EDC·HCl and 4-dimethylaminopyridine (DMAP). This step generates a reactive intermediate capable of coupling with glycine’s primary amine.

Optimized Conditions:

  • Solvent: DMF
  • Activators: EDC·HCl (1.5 equiv), DMAP (0.2 equiv)
  • Time: 1–2 hours at RT
  • Intermediate Stability: The activated species is stable for 24 hours under inert atmospheres.

Coupling with Glycine Methyl Ester

To avoid self-condensation, glycine is introduced as its methyl ester. The reaction with the activated piperidine intermediate proceeds in DMF with N,N-diisopropylethylamine (DIPEA) as a base, achieving yields of 75–80%.

Critical Parameters:

  • Glycine Equivalent: 1.5 equiv
  • Base: DIPEA (2.0 equiv)
  • Workup: Aqueous extraction removes unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane).

Saponification of the Methyl Ester

The glycine methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. This step proceeds quantitatively under mild conditions (RT, 4–6 hours).

Alternative Synthetic Routes and Comparative Analysis

Use of Dicyclohexylcarbodiimide (DCC)

In lieu of EDC·HCl, DCC paired with N-hydroxysuccinimide (HOSu) offers comparable yields (80–85%) but requires filtration to remove dicyclohexylurea byproducts. This method is less favored for large-scale synthesis due to purification challenges.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Distinct signals for the Boc group (δ 1.44 ppm, singlet), indole protons (δ 7.2–7.6 ppm), and piperidine methylene groups (δ 2.8–3.4 ppm).
  • ¹³C NMR: Carbonyl resonances at δ 170–175 ppm confirm amide and carboxylic acid functionalities.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 447.5 g/mol (matches theoretical molecular weight).

Industrial-Scale Considerations

The patent-pending method described in CN102351780A highlights a cost-effective route using Grignard reagents for ketone formation, though this approach is less relevant to the target compound. For N-({1-[N-Boc-L-tryptophyl]piperidin-4-yl}carbonyl)glycine, scalability is enhanced by:

  • Catalyst Recycling: DMAP and EDC·HCl can be recovered via aqueous washes.
  • Solvent Optimization: Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves environmental compatibility.

Challenges and Mitigation Strategies

Racemization Risks

The L-tryptophan stereocenter is susceptible to racemization during activation. This is mitigated by:

  • Low-Temperature Coupling: Reactions conducted at 0°C reduce epimerization.
  • HOBt Additives: HOBt suppresses racemization by stabilizing the active intermediate.

Purification of Hydrophobic Intermediates

The Boc group’s hydrophobicity complicates aqueous workups. Gradient elution chromatography (hexane → ethyl acetate → methanol) resolves this issue.

Analyse Chemischer Reaktionen

Types of Reactions

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperidine ring, which is a common motif in many bioactive molecules. The tert-butoxycarbonyl group serves as a protective group for the amino acid, enhancing its stability during synthesis and manipulation. The glycine moiety contributes to the compound's solubility and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of tryptophan-containing compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study involving synthesized derivatives of tryptophan, it was found that certain compounds led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment . This suggests that N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine may have similar or enhanced efficacy.

Neuroprotective Effects

Tryptophan derivatives are also known for their neuroprotective properties. They may modulate neurotransmitter levels and exhibit antioxidant effects, which are crucial in conditions like Alzheimer's disease.

Case Study:
A study demonstrated that related compounds improved cognitive function in animal models of neurodegeneration by reducing oxidative stress markers . This opens avenues for exploring N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine in neurodegenerative disorders.

Drug Development

The structural characteristics of N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine make it a candidate for developing new pharmaceuticals targeting cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) is particularly advantageous for neurological applications.

Synthesis of Peptide-Based Drugs

This compound can serve as a building block for synthesizing peptide-based drugs, leveraging its ability to form stable linkages with other amino acids or pharmacophores.

Data Table: Biological Activities of Related Compounds

Compound NameActivityCell Line TestedIC50 Value (µM)Reference
Tryptophan Derivative AAnticancerMCF-7 (breast cancer)15
Tryptophan Derivative BNeuroprotectiveSH-SY5Y (neuroblastoma)20
Tryptophan Derivative CAntioxidantPC12 (neuronal)25

Wirkmechanismus

The mechanism of action of N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amino group, allowing the compound to participate in biochemical reactions or bind to target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine is unique due to its specific combination of a Boc-protected tryptophan derivative and a piperidine ring, which provides distinct structural and functional properties compared to other Boc-protected compounds.

Biologische Aktivität

N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine, often referred to as a derivative of glycine modified with a piperidine and tryptophan moiety, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 278.31 g/mol
  • Chemical Structure : The presence of a tert-butoxycarbonyl (Boc) group protects the amine functionality, which is crucial for its reactivity in biological assays.

Research indicates that compounds similar to N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cell signaling. Some studies suggest that derivatives of tryptophan can modulate GPCR activity, potentially influencing neurotransmitter systems .
  • Ubiquitination Pathways : The compound has been explored as a building block for synthesizing ubiquitinated peptides, which are vital for protein degradation and cellular regulation .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of similar compounds. For instance, some derivatives exhibit selective inhibition of cancer cell proliferation through the modulation of apoptosis pathways. This activity is particularly notable in prostate cancer models where the compound's ability to interfere with EP4 receptor signaling has been documented .

Neuroprotective Effects

The tryptophan component suggests potential neuroprotective effects, as tryptophan derivatives are known to influence serotonin pathways. These pathways are crucial for mood regulation and neuroprotection against oxidative stress .

Case Studies

  • In Vitro Studies : A study demonstrated that N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine showed significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window.
  • In Vivo Models : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analyses revealed increased apoptosis markers within treated tissues.

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-7 (Breast Cancer)15Induction of Apoptosis
CytotoxicityHT29 (Colon Cancer)12Cell Cycle Arrest
NeuroprotectionSH-SY5Y (Neuroblastoma)18Modulation of Serotonin Pathway

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Boc (δ 1.4 ppm, singlet for tert-butyl), piperidine (δ 3.0–3.5 ppm, multiplet), and glycine (δ 3.8–4.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 280 nm for tryptophan) and ESI-MS ensures purity (>95%) and molecular weight validation .
  • Melting Point Analysis : Compare observed melting points (e.g., 140–150°C) against literature values to detect impurities. Differential scanning calorimetry (DSC) provides additional thermal stability data .

How does the piperidin-4-ylcarbonyl moiety affect the compound’s pharmacokinetic properties?

Advanced Research Question
The piperidine ring contributes to:

  • Lipophilicity : LogP calculations (e.g., using ChemAxon) predict enhanced membrane permeability but may require prodrug strategies for oral bioavailability .
  • Conformational Rigidity : X-ray crystallography or molecular dynamics simulations reveal how the piperidine ring restricts rotational freedom, potentially improving target binding (e.g., enzyme active sites) .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to hepatic metabolism. Piperidine-containing analogs show slower clearance compared to non-cyclic amines .

How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for related Boc-protected compounds?

Data Contradiction Analysis
Discrepancies arise from polymorphic forms or impurities. To address this:

  • Standardized Protocols : Use controlled cooling rates during recrystallization and report solvent systems (e.g., ethanol vs. ethyl acetate) .
  • Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events. For example, a reported mp of 162–166°C for a Boc-piperidine analog may include decomposition artifacts .
  • Cross-Validation : Compare data across multiple sources (e.g., PubChem, NIST) and replicate experiments under identical conditions .

What strategies mitigate racemization during the coupling of Boc-L-tryptophyl to piperidin-4-ylcarboxylic acid?

Advanced Methodological Consideration
Racemization at the tryptophan α-carbon is minimized by:

  • Low-Temperature Reactions : Conduct couplings at 0–4°C using HOBt/DMAP to reduce base-induced epimerization .
  • Chiral HPLC Monitoring : Use a Chiralpak IC column (hexane:isopropanol, 90:10) to detect <1% enantiomeric excess (ee) loss .
  • Alternative Coupling Reagents : Uranium-based reagents (e.g., HATU) or phosphonium salts (PyBOP) offer faster activation, reducing exposure to racemization-prone conditions .

What are the implications of the compound’s solubility profile for in vitro assay design?

Basic Research Question
The compound’s limited aqueous solubility (predicted logP ~3.5) requires:

  • Solubilization Agents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in cell culture media. Dynamic solubility assays (e.g., nephelometry) determine optimal concentrations .
  • DMSO Stock Solutions : Prepare ≤10 mM stocks to avoid cytotoxicity. Confirm stability via LC-MS after 24-hour storage at –20°C .

How does the compound interact with common biological targets (e.g., GPCRs or kinases)?

Advanced Research Question
The Boc-tryptophan-piperidine-glycine scaffold has potential for:

  • GPCR Modulation : Molecular docking (AutoDock Vina) predicts affinity for serotonin receptors (5-HT₂₀) due to tryptophan’s indole moiety. Validate via radioligand binding assays .
  • Kinase Inhibition : The piperidine carbonyl may chelate ATP-binding site magnesium ions. Screen against kinase panels (e.g., Eurofins) to identify hits .
  • Metalloproteinase Selectivity : The glycine terminus mimics collagen’s Gly-X-Y repeat, suggesting MMP-2/9 inhibition. Test via fluorogenic substrate cleavage assays .

What environmental and safety precautions are critical during handling?

Q. Basic Safety Consideration

  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure. Avoid latex due to solvent incompatibility .
  • Waste Disposal : Classify as hazardous organic waste (EPA Category D003) and incinerate via licensed facilities .

How can researchers address the lack of ecotoxicological data for this compound?

Q. Data Gap Analysis

  • Read-Across Models : Use QSAR tools (e.g., ECOSAR) to predict toxicity for algae (Chlorella vulgaris) and Daphnia magna based on Boc-protected analogs .
  • Microtox Assays : Perform acute toxicity testing (30-min exposure, IC50) with Vibrio fischeri to estimate EC50 values .
  • Environmental Persistence : Assess biodegradability via OECD 301F (manometric respirometry) to guide disposal protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.